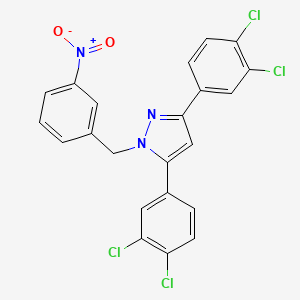![molecular formula C19H15ClN2O2S B10934024 (2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10934024.png)
(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazole ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling through a series of reactions including halogenation, nucleophilic substitution, and cyanation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The industrial methods also emphasize the importance of safety measures due to the handling of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is explored for its applications in materials science, such as the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Ringer’s lactate solution: A mixture used for fluid replacement, not directly related but mentioned for its chemical composition.
Uniqueness
What sets (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE apart is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H15ClN2O2S |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(Z)-3-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-4-3-5-17(20)18(12)23-10-16-7-6-15(24-16)8-14(9-21)19-22-13(2)11-25-19/h3-8,11H,10H2,1-2H3/b14-8- |
InChI Key |
BCHLWSVWJQFSOT-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=C(/C#N)\C3=NC(=CS3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol](/img/structure/B10933942.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933944.png)

![6-cyclopropyl-1-methyl-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933949.png)


![N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933975.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933979.png)
![N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide](/img/structure/B10933988.png)

![6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934005.png)
![1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10934013.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10934026.png)

